molecular formula C15H22N4O2S B14097392 6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pentylsulfanyl)-3,7-dihydro-2H-purin-2-one

6-hydroxy-3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pentylsulfanyl)-3,7-dihydro-2H-purin-2-one

Cat. No.: B14097392
M. Wt: 322.4 g/mol
InChI Key: XMSHODMWPAMWES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pentylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic compound belonging to the purine family This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pentylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multiple steps:

    Formation of the Purine Core: The purine core can be synthesized through the condensation of formamide and formic acid derivatives under high-temperature conditions.

    Introduction of Substituents: The methyl, 2-methylprop-2-en-1-yl, and pentylsulfanyl groups are introduced through alkylation reactions using appropriate alkyl halides and thiols.

    Cyclization: The final step involves cyclization to form the tetrahydro-1H-purine-2,6-dione structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:

    Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pentylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methyl and pentylsulfanyl groups using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted purine derivatives.

Scientific Research Applications

3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pentylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pentylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes such as kinases or proteases.

    Pathways Involved: Inhibition of enzyme activity, leading to downstream effects on cellular processes such as cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known purine derivative with stimulant effects.

    Theobromine: Another purine derivative found in chocolate with mild stimulant properties.

    Allopurinol: A purine analog used to treat gout by inhibiting xanthine oxidase.

Uniqueness

3-methyl-7-(2-methylprop-2-en-1-yl)-8-(pentylsulfanyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its specific substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H22N4O2S

Molecular Weight

322.4 g/mol

IUPAC Name

3-methyl-7-(2-methylprop-2-enyl)-8-pentylsulfanylpurine-2,6-dione

InChI

InChI=1S/C15H22N4O2S/c1-5-6-7-8-22-15-16-12-11(19(15)9-10(2)3)13(20)17-14(21)18(12)4/h2,5-9H2,1,3-4H3,(H,17,20,21)

InChI Key

XMSHODMWPAMWES-UHFFFAOYSA-N

Canonical SMILES

CCCCCSC1=NC2=C(N1CC(=C)C)C(=O)NC(=O)N2C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.